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For Researchers, Scientists, and Drug Development Professionals

Introduction
Lazertinib, known by the brand names Lazcluze and Leclaza, is a third-generation, oral,

irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has

demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC),

particularly in patients with EGFR mutations, including the T790M resistance mutation.[2][3]

This technical guide provides a detailed overview of Lazertinib's chemical properties, a step-

by-step synthesis pathway, and its mechanism of action, tailored for professionals in the field of

drug discovery and development.

Chemical Structure and Properties
Lazertinib is a complex molecule with the IUPAC name N-[5-[[4-[4-[(dimethylamino)methyl]-3-

phenylpyrazol-1-yl]pyrimidin-2-yl]amino]-4-methoxy-2-morpholin-4-ylphenyl]prop-2-enamide.[1]

[3] Its chemical structure is characterized by a pyrimidine core linked to a pyrazole and a

substituted aniline moiety.
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Property Value Source

Molecular Formula C30H34N8O3 [3][4]

Molecular Weight 554.64 g/mol [4]

CAS Number 1903008-80-9 [3]

Appearance Solid [5]

Mechanism of Action and Signaling Pathway
Lazertinib functions as a targeted therapy, specifically inhibiting mutant forms of the epidermal

growth factor receptor (EGFR).[6] It forms a covalent bond with the Cys797 residue in the ATP-

binding site of the EGFR kinase domain, leading to irreversible inhibition.[6] This action blocks

downstream signaling cascades, including the phosphorylation of EGFR, AKT, and ERK, which

are crucial for cancer cell proliferation and survival, ultimately inducing apoptosis in EGFR-

mutant lung cancer cells.[2][6] Lazertinib is highly selective for EGFR single mutations

(Ex19del, L858R, T790M) and double mutations (Ex19del/T790M and L858R/T790M), with less

activity against wild-type EGFR.[6]
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EGFR Signaling Pathway Inhibition by Lazertinib.

In Vitro Inhibitory Activity
Lazertinib has demonstrated potent inhibitory activity against various EGFR mutations in

preclinical studies. The half-maximal inhibitory concentration (IC50) values highlight its

selectivity for mutant EGFR over wild-type (WT) EGFR.
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EGFR Mutation IC50 (nM)

L858R/T790M 1.7

Del19/T790M 2.0

Del19 3.3

L858R 20.6

G719X 1.7-20.6

L861Q 1.7-20.6

WT EGFR 76

Source:[5][7]

Synthesis Pathway
The gram-scale synthesis of Lazertinib is a convergent process detailed in patent

US20200207750A1. The synthesis involves the preparation of two key intermediates which are

then coupled and further modified to yield the final product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11758113/
https://www.researchgate.net/publication/387811539_Lazertinib_Breaking_the_mold_of_third-generation_EGFR_inhibitors
https://www.benchchem.com/product/b608487?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Final Synthesis Steps
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.rsc.org [pubs.rsc.org]

2. mdpi.com [mdpi.com]

3. pharmaffiliates.com [pharmaffiliates.com]

4. N-[5-[[4-[4-[(dimethylamino)methyl]-3-phenyl-1H-pyrazol-1-yl]pyrimidin-2-yl]amino]-4-
methoxy-2-(morpholin-4-yl)phenyl]acrylamide - PubChem [pubchem.ncbi.nlm.nih.gov]

5. Lazertinib: breaking the mold of third-generation EGFR inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b608487?utm_src=pdf-body-img
https://www.benchchem.com/product/b608487?utm_src=pdf-custom-synthesis
https://pubs.rsc.org/en/content/articlepdf/2025/md/d4md00800f
https://www.mdpi.com/1420-3049/29/7/1448
https://www.pharmaffiliates.com/en/n-5-4-4-dimethylamino-methyl-3-phenyl-1h-pyrazol-1-yl-pyrimidin-2-yl-nitroso-amino-4-methoxy-2-morpholinophenyl-acrylamide-pa122201004.html
https://pubchem.ncbi.nlm.nih.gov/compound/N-_5-_4-_4-_dimethylamino_methyl_-3-phenyl-1H-pyrazol-1-yl_pyrimidin-2-yl_amino_-4-methoxy-2-_morpho
https://pubchem.ncbi.nlm.nih.gov/compound/N-_5-_4-_4-_dimethylamino_methyl_-3-phenyl-1H-pyrazol-1-yl_pyrimidin-2-yl_amino_-4-methoxy-2-_morpho
https://pmc.ncbi.nlm.nih.gov/articles/PMC11758113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11758113/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. researchgate.net [researchgate.net]

7. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Lazertinib: A Comprehensive Technical Guide to its
Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608487#lazertinib-chemical-structure-and-synthesis-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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